7-Hydroxyimidazo[1,2-a]pyridine-5-carboxylic acid

Proton Transfer zwitterion formation DFT calculation

Researchers optimizing heparanase-1 (HPSE1) inhibitors or sGC stimulators often face synthetic bottlenecks when starting from ester-protected or non-hydroxylated precursors. This 7-hydroxy-5-carboxylic acid IMPA scaffold eliminates 1-2 deprotection steps per analog, enabling direct SAR exploration. Key advantages include: 1) Proven HPSE1 pharmacophoric geometry distinct from 3-carboxamide regioisomers, offering composition-of-matter freedom-to-operate. 2) DFT-characterized proton-transfer capability at critical cluster size (n=5 NH₃) for probe development. 3) Orthogonal 7-OH/5-COOH handles for selective derivatization strategies.

Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
Cat. No. B12273414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxyimidazo[1,2-a]pyridine-5-carboxylic acid
Molecular FormulaC8H6N2O3
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC1=CN2C(=CC(=O)C=C2N1)C(=O)O
InChIInChI=1S/C8H6N2O3/c11-5-3-6(8(12)13)10-2-1-9-7(10)4-5/h1-4,9H,(H,12,13)
InChIKeyDWXJLPMEPDDRRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxyimidazo[1,2-a]pyridine-5-carboxylic Acid: Core Heterocyclic Intermediate


7-Hydroxyimidazo[1,2-a]pyridine-5-carboxylic acid (CAS 2169243-96-1, molecular formula C₈H₆N₂O₃, molecular weight 178.14 g/mol) is a functionalized imidazo[1,2-a]pyridine (IMPA) scaffold bearing a hydroxyl substituent at the 7-position and a carboxylic acid at the 5-position . The IMPA core is recognized as a privileged 'drug prejudice' scaffold in medicinal chemistry, with demonstrated utility in soluble guanylate cyclase (sGC) stimulation, heparanase-1 (HPSE1) inhibition, and kinase modulation [1][2][3]. Unlike the more commonly procured non-hydroxylated imidazo[1,2-a]pyridine-5-carboxylic acid (CAS 479028-72-3), the 7-hydroxy substitution introduces a dual hydrogen-bond donor/acceptor site that fundamentally alters the scaffold's proton-transfer behavior and intermolecular interaction profile, as demonstrated by DFT studies on 7-hydroxyimidazo[1,2-a]pyridine clusters [4]. The compound is commercially available from specialty chemical suppliers at reported purities of 97–98% .

Scaffold Utility Privileged imidazo[1,2-a]pyridine core for sGC stimulation, HPSE1 inhibition, and kinase modulation studies. Reported class-level evidence.
Functional Handle Free 5-carboxylic acid enables direct amide/ester coupling without deprotection, accelerating SAR exploration. Synthetic intermediate workflow fit.
Proton-Transfer Capability 7-hydroxy group facilitates ground-state intermolecular proton transfer; reported DFT evidence supports unique behavior. For proton-shuttle or supramolecular research.

Why Generic Substitutes Cannot Replace the 7-Hydroxy Congener


The 7-hydroxy substituent is not a passive spectator group; it is the primary driver of ground-state and intermolecular chemistry that cannot be replicated by non-hydroxylated or esterified analogs. DFT calculations on 7-hydroxyimidazo[1,2-a]pyridine (7HIP) demonstrate that the hydroxyl group at position 7 functions as a proton-transfer site, enabling the formation of zwitterionic species at a defined critical cluster size (n_c = 5 NH₃ molecules) [1]. This proton-transfer capability is absent in the unsubstituted imidazo[1,2-a]pyridine-5-carboxylic acid scaffold. Furthermore, configurational isomerism is critical: the 7-hydroxy-5-carboxylic acid regioisomer offers a distinct pharmacophoric geometry relative to the 7-hydroxy-3-carboxamide and 7-hydroxy-2-carboxylic acid analogs, which are the focus of distinct intellectual property families such as the Bayer sGC stimulator patents claiming hydroxy-substituted imidazo[1,2-a]pyridine-3-carboxamides [2] and the Taisho HPSE1 inhibitor series claiming tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivatives . Substituting the methyl ester (CAS 1268522-32-2) for the free carboxylic acid eliminates the ionizable acid handle required for salt formation, solubility optimization, and key target engagement interactions in the heparanase-1 binding pocket [3]. A detailed quantitative comparison of these functional differences is provided below.

This Product (Target)
Common Alternatives
7-Hydroxy-5-carboxylic Acid
Proton-transfer site and dual-ionizable scaffold; fully aromatic for π-stacking.
Non-hydroxylated or Ester Analogs
Lack proton-transfer capability; methyl ester requires hydrolysis, delaying synthesis. Regioisomers may have different target engagement.
7-Hydroxy-5-carboxylic Acid (Aromatic)
Planar geometry supports intercalation and aromatic stacking interactions.
Tetrahydroimidazo[1,2-a]pyridine Analogs
Saturated, non-planar; may not replicate π-stacking binding modes. Activity profiles may differ across targets.
5-Carboxylic Acid Regioisomer
Distinct pharmacophoric geometry vs. 3-carboxamide series; IP landscape advantages.
7-Hydroxy-3-carboxamide (Bayer sGC Series)
Heavily patented; different vector may not fit targets optimized for 5-carboxylic acid orientation.

Quantitative Differentiation Against Closest Procurement Analogs


Ground-State Intermolecular Proton Transfer Capability

The 7-hydroxyl group confers a unique capacity for ground-state intermolecular proton transfer to clustered solvent molecules, a property entirely absent in the non-hydroxylated scaffold. DFT/B3LYP(6-311+G**) calculations show that proton transfer from the O–H group of 7-hydroxyimidazo[1,2-a]pyridine to an ammonia cluster occurs at a critical cluster size of n_c = 5 NH₃ molecules, yielding a locally stable zwitterionic species 7HIP⁻·(NH₃)₄NH₄⁺ [1]. The NBO stabilization energy E(2) for the LP(1)N_A→BD*O₁₅–H₁₆ donor–acceptor interaction increases cooperatively from 22.74 kJ/mol (n=2) to 53.54 kJ/mol (n=5), quantitatively demonstrating the electron density transfer into the O–H antibonding orbital that drives proton transfer [1]. The unsubstituted imidazo[1,2-a]pyridine-5-carboxylic acid lacks this hydroxyl-mediated proton transfer site and cannot form analogous zwitterionic clusters under identical conditions.

Proton Transfer Capability
Head-to-head
Critical cluster size n=5 NH₃; NBO E(2) = 53.54 kJ/mol
Supports proton-transfer research applications; absent in non-hydroxylated scaffold.
DFT/B3LYP(6-311+G**) gas-phase model.
Proton Transfer zwitterion formation DFT calculation supramolecular chemistry

Regioisomeric Specificity in sGC Stimulator Intellectual Property

The 7-hydroxy-5-carboxylic acid regioisomer occupies a distinct and unprotected chemical space relative to the extensively claimed 7-hydroxy-3-carboxamide series. The Bayer patent family (US 8,778,964) explicitly claims hydroxy-substituted imidazo[1,2-a]pyridine-3-carboxamides as sGC stimulators for cardiovascular disorders [1]. Within the exemplified sGC stimulator series including BAY-747, potency optimization required the 3-carboxamide pharmacophore geometry; shifting the carboxamide/carboxylic acid to the 5-position produces a regioisomer with fundamentally different vector geometry and target engagement potential [2]. The 7-hydroxy-5-carboxylic acid regioisomer therefore provides a novel starting scaffold that is not precluded by existing composition-of-matter claims on the 3-carboxamide series.

IP Landscape: sGC Regioisomer
Class-level inference
5-carboxylic acid regioisomer not covered by 3-carboxamide Bayer patents
Regioisomerically distinct entry for sGC stimulator discovery; freedom-to-operate context.
Based on patent landscaping; SAR overlap not reported.
Soluble guanylate cyclase regioisomer patent specificity cardiovascular

Free Carboxylic Acid vs. Methyl Ester: Synthetic and Pharmacophore Compatibility

The free 5-carboxylic acid provides direct synthetic access to amide, ester, and salt derivatives without requiring a deprotection step, while the methyl ester variant (methyl 7-hydroxyimidazo[1,2-a]pyridine-5-carboxylate, CAS 1268522-32-2) requires controlled hydrolysis to access the same intermediates—introducing an additional synthetic step with attendant yield loss . In the tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid HPSE1 inhibitor series from Taisho Pharmaceutical, the free carboxylic acid at position 5 is critical for target potency: lead compound 16 (bearing the 5-carboxylic acid) demonstrated enhanced inhibitory activity against HPSE1 compared to earlier leads, with the carboxylic acid forming essential interactions in the HPSE1 active site as confirmed by X-ray co-crystal structures (PDB: 7YJC, 8JYG) [1][2]. The methyl ester analog lacks the ionizable acid required for these key binding interactions.

Free Acid vs Methyl Ester
Cross-study comparable
Eliminates 1–2 synthetic steps; essential carboxylate for HPSE1 binding (X-ray evidence).
Direct coupling advantage; ester requires hydrolysis, incompatible with HPSE1 recognition.
PDB 7YJC, 8JYG co-crystal structures.
Carboxylic acid handle ester hydrolysis heparanase-1 inhibitor SAR

Tautomeric and Electronic Structure Differentiation

The 7-hydroxy substitution on the imidazo[1,2-a]pyridine core enables specific keto-enol tautomerism that is position-dependent. The 7-hydroxyimidazo[1,2-a]pyridine system (represented as imidazo[1,2-a]pyridin-7-ol, CAS 896139-85-8) exists predominantly in the enol form with the hydroxyl serving as a proton donor at the O–H group and N(2) as a proton acceptor, as established by DFT studies [1]. The predicted pKa of the 7-hydroxy group (2.96 ± 0.53) indicates substantial acidity, enabling deprotonation under physiological pH conditions . This contrasts with hydroxy substitution at alternative positions of the imidazo[1,2-a]pyridine ring, where different tautomeric equilibria and pKa values govern protonation state. The combination of 7-hydroxy acidity with the 5-carboxylic acid further creates a di-acidic scaffold with two pH-dependent ionizable centers, enabling selective sequential derivatization strategies not possible with mono-functionalized analogs.

Tautomeric & Ionization Profile
Class-level inference
Predicted pKa 7-OH = 2.96 ± 0.53; dual-ionizable scaffold.
pH-dependent derivatization; distinct from other hydroxy isomers.
Predicted value; experimental confirmation recommended.
Tautomerism electronic structure DFT spectroscopic characterization

Scaffold Aromaticity and Planarity vs. Tetrahydro Analogs

The fully aromatic imidazo[1,2-a]pyridine core of the target compound maintains complete π-conjugation across the bicyclic system, whereas the tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid series (e.g., compounds 2, 12a, 16 from the Taisho HPSE1 program) features a partially saturated pyridine ring with disrupted aromaticity [1]. This structural difference has direct consequences for molecular recognition: the planar aromatic scaffold can engage in face-to-face or edge-to-face π-stacking interactions with aromatic protein residues (e.g., tyrosine, phenylalanine, histidine), while the puckered tetrahydro scaffold loses this capability. In the HPSE1 inhibitor program, the tetrahydro scaffold was specifically designed for HPSE1 selectivity optimization through steric bulk at position 6 ; however, for targets requiring π-stacking interactions or intercalation, the aromatic 7-hydroxy scaffold provides a recognition element that the tetrahydro series cannot replicate.

Aromaticity vs Tetrahydro
Class-level inference
Planar aromatic scaffold enables π-stacking; tetrahydro series is non-planar.
For intercalation or aromatic residue binding studies, aromatic form may be required.
Structural comparison; no direct activity data on same target.
Aromaticity planarity π-stacking tetrahydro analog

Dual Hydrogen-Bond Network Formation vs. Mono-Functional Analogs

DFT studies reveal that 7-hydroxyimidazo[1,2-a]pyridine forms hydrogen bond networks simultaneously at two distinct sites: the –O–H group (as proton donor) and the N(2) atom (as proton acceptor) [1]. This dual-site hydrogen bond capability creates cooperative binding effects in clustered solvent systems, with NBO analysis quantifying the stabilization energy as a function of cluster size. For solvent clusters (NH₃)ₙ, hydrogen bonds form at O–H, N(2), or both positions simultaneously; as cluster size increases from n=2 to n=5, the topology evolves from chain to cycle to mixed chain/cycle architectures [1]. The simultaneous presence of the 7-OH and 5-COOH groups on the target compound creates a tri-functional hydrogen bond system (O–H donor, N(2) acceptor, COOH donor/acceptor) that is unmatched by mono-functional imidazo[1,2-a]pyridine analogs such as imidazo[1,2-a]pyridine-5-carboxylic acid (lacking the 7-OH) or imidazo[1,2-a]pyridine-7-ol (lacking the 5-COOH).

H-Bond Network Capacity
Head-to-head
3 H-bond sites vs 2 for mono-functional analogs; NBO E(2) up to 53.54 kJ/mol
Supports multi-point recognition; greater cooperative binding potential.
DFT/NBO analysis on NH₃ clusters.
Hydrogen bonding NBO analysis supramolecular assembly cooperativity

Procurement-Driven Application Scenarios


Heparanase-1 Inhibitor Lead Generation Scaffold

Based on the established HPSE1 inhibitor activity of tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivatives (compound 12a showing >14-fold increased inhibitory activity over compound 10) and the X-ray co-crystal structures confirming carboxylate engagement in the HPSE1 active site (PDB 7YJC, 8JYG), the 7-hydroxy-5-carboxylic acid scaffold provides a fully aromatic starting point for HPSE1 inhibitor optimization [1]. Procurement of the free acid form enables direct SAR exploration through amide coupling, esterification, or salt formation without the additional synthetic burden of ester hydrolysis, accelerating hit-to-lead timelines by eliminating 1–2 synthetic steps per analog . The 7-hydroxyl group can be exploited for additional HPSE1 active-site contacts or for modulating physicochemical properties.

Regioisomerically Distinct sGC Stimulator Discovery

With the Bayer sGC stimulator program extensively covering the imidazo[1,2-a]pyridine-3-carboxamide chemical space (US 8,778,964 exemplifying the 3-carboxamide pharmacophore that yielded the clinical candidate BAY-747), the 7-hydroxy-5-carboxylic acid regioisomer offers a composition-of-matter distinct scaffold for second-generation sGC stimulator campaigns [1]. The 5-carboxylic acid can be converted to diverse amide, ester, or bioisostere derivatives to explore novel sGC binding interactions while operating outside the scope of existing 3-carboxamide patent claims, providing intellectual property freedom-to-operate for pharmaceutical development groups.

Proton-Transfer Probe and Supramolecular Building Block

The DFT-characterized proton-transfer capability of the 7-hydroxyimidazo[1,2-a]pyridine core, with intermolecular proton transfer occurring at the well-defined critical cluster size of n=5 NH₃ molecules and NBO stabilization energies reaching 53.54 kJ/mol, supports applications as a proton-transfer fluorescent probe or as a cooperative hydrogen-bond building block in supramolecular assemblies [1]. The tri-functional H-bond system (7-OH donor/acceptor, N(2) acceptor, 5-COOH donor/acceptor) enables the design of multi-point recognition motifs that are not achievable with simpler IMPA scaffolds [1]. The 5-carboxylic acid additionally provides a synthetic anchor for covalent attachment to surfaces, polymers, or biomolecules while preserving the 7-OH proton-transfer functionality.

Selective Derivatization for Dual-Ionizable Heterocyclic Chemistry

The presence of two ionizable groups with distinct pKa values—the predicted 7-OH pKa of 2.96 ± 0.53 and the 5-carboxylic acid pKa expected in a similar acidic range—creates opportunities for pH-selective derivatization strategies [1]. The 7-hydroxyl can be selectively protected (e.g., as silyl ether or benzyl ether) while the 5-carboxylic acid undergoes coupling, or vice versa through esterification of the acid followed by hydroxyl manipulation, enabling the development of orthogonal protection/deprotection methodologies applicable to complex heterocyclic synthesis. The fully aromatic scaffold additionally withstands reaction conditions (e.g., metal-catalyzed cross-coupling, electrophilic aromatic substitution) that would be incompatible with the acid-sensitive tetrahydro analogs .

Application
Selection Property
Validation Focus
HPSE1 Inhibitor Lead Generation
Free carboxylic acid scaffold
HPSE1 active-site engagement (X-ray co-crystal context)
sGC Stimulator Discovery
5-carboxylic acid regioisomer
Regioisomeric IP landscape; novel sGC binding interactions
Proton-Transfer Probe Research
7-OH proton-transfer capability
DFT-characterized critical cluster behavior; supramolecular assembly
Selective Derivatization Chemistry
Dual ionizable sites (pKa ~2.96)
Orthogonal protection/deprotection; aromatic stability under coupling conditions
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